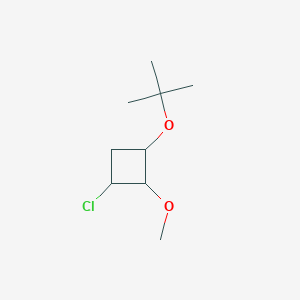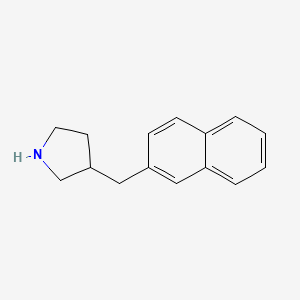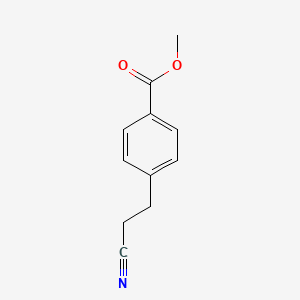
Methyl 4-(2-cyanoethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-cyanoethyl)benzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanoethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(2-cyanoethyl)benzoate can be synthesized through several methods. One common method involves the reaction of 4-(2-cyanoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the nitration of methyl benzoate followed by a cyanoethylation reaction. This process requires the use of fuming nitric acid and concentrated sulfuric acid for the nitration step, followed by the addition of acrylonitrile for the cyanoethylation step .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 4-(2-cyanoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-cyanoethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the cyano group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: 4-(2-cyanoethyl)benzoic acid.
Reduction: 4-(2-aminoethyl)benzoate.
Substitution: 4-(2-cyanoethyl)benzoic acid.
科学的研究の応用
Methyl 4-(2-cyanoethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
作用機序
The mechanism of action of methyl 4-(2-cyanoethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can be metabolized by enzymes to form active intermediates that participate in various biochemical reactions. The cyano group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed to release the corresponding carboxylic acid .
類似化合物との比較
Similar Compounds
Methyl 4-cyanobenzoate: Similar structure but lacks the cyanoethyl group.
Methyl 4-formylbenzoate: Contains a formyl group instead of a cyanoethyl group.
Ethyl 4-cyanobenzoate: Similar to methyl 4-cyanobenzoate but with an ethyl ester group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
methyl 4-(2-cyanoethyl)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3 |
InChIキー |
XERRGOIBNMMMJM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)

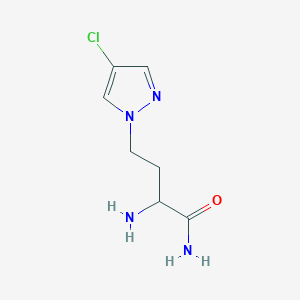

![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
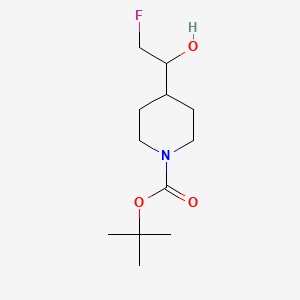
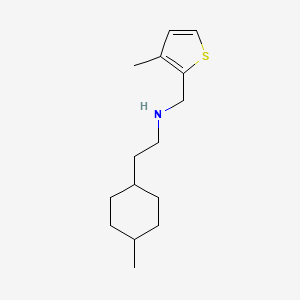
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)

![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)

